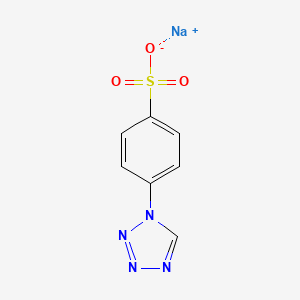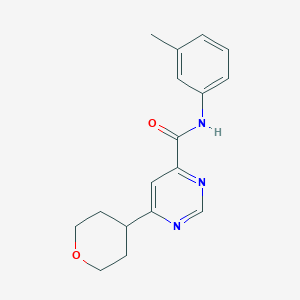
N-(3-Methylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Methylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide, also known as MX-69, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyrimidine carboxamides and has been found to exhibit promising pharmacological properties.
Mechanism of Action
N-(3-Methylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide acts by inhibiting the activity of the protein kinase IKKε, which plays a key role in the regulation of inflammatory responses. By inhibiting this protein, N-(3-Methylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has been found to reduce the production of inflammatory cytokines, thus reducing inflammation and related symptoms.
Biochemical and Physiological Effects:
N-(3-Methylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, in various cell types. N-(3-Methylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has also been found to inhibit the growth of cancer cells and to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
N-(3-Methylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has several advantages for use in laboratory experiments. It is a highly specific inhibitor of IKKε, which makes it a useful tool for studying the role of this protein in various biological processes. N-(3-Methylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide is also relatively stable and can be easily synthesized in large quantities. However, N-(3-Methylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
Future Directions
N-(3-Methylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has several potential future directions for research. One area of interest is the development of N-(3-Methylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide analogs with improved pharmacological properties. Another area of interest is the investigation of N-(3-Methylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide's potential applications in the treatment of viral infections, such as COVID-19. Additionally, N-(3-Methylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide's role in the regulation of immune responses and its potential applications in the treatment of autoimmune disorders warrant further investigation.
In conclusion, N-(3-Methylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide is a promising compound that has potential applications in scientific research. Its specific inhibition of IKKε and its wide range of pharmacological properties make it a useful tool for studying various biological processes. Further research is needed to determine its safety and efficacy in vivo and to explore its potential applications in the treatment of various diseases.
Synthesis Methods
N-(3-Methylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide can be synthesized using a multi-step process that involves the reaction of 3-methylbenzoyl chloride with 4-hydroxypyrimidine, followed by the addition of 4-methylmorpholine and oxalyl chloride. The resulting compound is then subjected to further purification steps to obtain the final product.
Scientific Research Applications
N-(3-Methylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has been studied extensively for its potential applications in scientific research. It has been found to exhibit a wide range of pharmacological properties, including anti-inflammatory, anti-tumor, and anti-viral activities. N-(3-Methylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has also been shown to have potential applications in the treatment of various diseases, including cancer, viral infections, and inflammatory disorders.
properties
IUPAC Name |
N-(3-methylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-12-3-2-4-14(9-12)20-17(21)16-10-15(18-11-19-16)13-5-7-22-8-6-13/h2-4,9-11,13H,5-8H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GULMJXOUWCISKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=NC=NC(=C2)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Methylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Cyano-N-[1-(2-methylpyrazol-3-yl)-2-oxopiperidin-3-yl]pyridine-3-sulfonamide](/img/structure/B2574527.png)
![2-(6-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2574528.png)
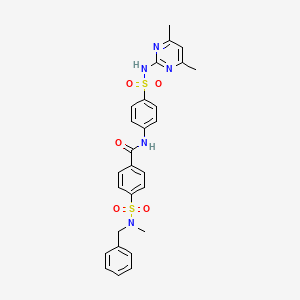

![4-[(2-Fluoro-4-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B2574534.png)

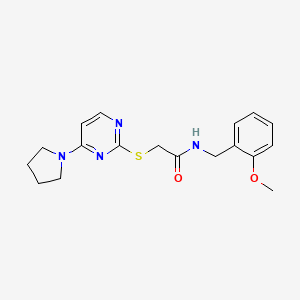
![N-[2-(1H-Indol-3-yl)ethyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2574540.png)
![5-[(Z)-(cyclohexylamino)methylidene]-3-methyl-1,3-thiazolane-2,4-dione](/img/structure/B2574542.png)
![5-Chloro-2-({[(3,4-dimethylphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B2574543.png)
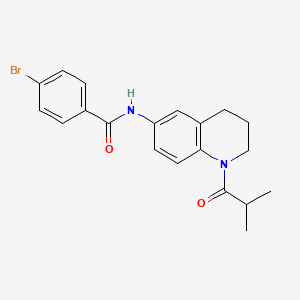
![(1S,4R,6R)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid](/img/structure/B2574545.png)

